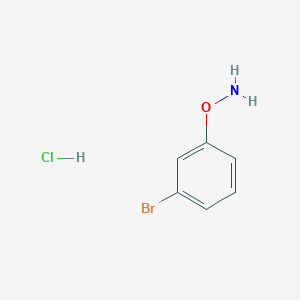
Ethyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chlorine and a methylthio group, as well as a benzoate ester group.
Wirkmechanismus
Target of Action
Ethyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate is a biochemical reagent that has been used in the synthesis of pyrimidinopyridones . These compounds have been shown to be potent and selective inhibitors of the FMS tyrosine kinase , which is a type of enzyme known as a protein kinase that plays a key role in cellular signaling, growth, and differentiation.
Mode of Action
It is known that it is involved in the synthesis of pyrimidinopyridones . These compounds inhibit the FMS tyrosine kinase, which can disrupt the signaling pathways that this enzyme is involved in, leading to a decrease in cellular growth and differentiation .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving the FMS tyrosine kinase . This enzyme is involved in several signaling pathways that regulate cellular growth and differentiation. By inhibiting this enzyme, the compound can disrupt these pathways, potentially leading to a decrease in the growth and spread of cells.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of the FMS tyrosine kinase . This could result in a decrease in the signaling pathways that this enzyme is involved in, leading to a decrease in cellular growth and differentiation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method includes the reaction of ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate with an appropriate amine under controlled conditions to introduce the carboxamido group[_{{{CITATION{{{_1{Synthesis, X-ray and Fluorescence Characteristics of Pyrimido5,4-e ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow precise control over temperature, pressure, and reaction time. The use of catalysts and solvents is optimized to increase yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The pyrimidine ring can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Substitution reactions at the pyrimidine ring or the benzoate ester group can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions might involve hydrogen gas and a metal catalyst.
Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include various pyrimidine derivatives, benzoate esters, and other functionalized compounds that can be further utilized in research and industry.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, Ethyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate is employed in the study of enzyme inhibitors and receptor ligands. Its derivatives can be used to probe biological pathways and understand disease mechanisms.
Medicine: In the medical field, this compound and its derivatives are explored for their potential therapeutic effects. They may be used in the development of new drugs for treating various conditions, including infections, inflammation, and cancer.
Industry: In industry, this compound is utilized in the production of dyes, pigments, and other materials that require specific chemical properties. Its versatility makes it valuable in various manufacturing processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate
Ethyl 2-(5-chloro-2-methylthiopyrimidine-4-carboxylate)
Ethyl 2-(5-chloro-2-methylthiopyrimidine-4-carboxylate)benzoate
Uniqueness: Ethyl 2-(5-chloro-2-(methylthio)pyrimidine-4-carboxamido)benzoate is unique due to its specific substitution pattern and the presence of the carboxamido group, which differentiates it from other pyrimidine derivatives. This structural uniqueness allows for distinct reactivity and applications in various fields.
Eigenschaften
IUPAC Name |
ethyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3S/c1-3-22-14(21)9-6-4-5-7-11(9)18-13(20)12-10(16)8-17-15(19-12)23-2/h4-8H,3H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBSANLIBUHGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=NC(=NC=C2Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-adamantyloxy)ethyl]-4-chloro-3-methylbenzenesulfonamide](/img/structure/B2696267.png)

![4-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}pyridine-2-carboxamide](/img/structure/B2696269.png)


![6-(4-Chlorophenyl)-2-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2696274.png)
![2-(3-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2696275.png)
![(2E)-N-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2696276.png)



![[4-(2-Phenylethyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B2696286.png)

